4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-methoxyphenyl)-
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Overview
Description
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-methoxyphenyl)- is a complex heterocyclic compound. It belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a fused ring system combining cyclopenta, thieno, pyrrolo, and diazepine moieties, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-methoxyphenyl)- typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of thiophene derivatives with appropriate amines and aldehydes under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and solvents that facilitate the cyclization process is also common. Industrial methods focus on scalability and cost-effectiveness while maintaining high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fused ring system allows for strong binding interactions, which can modulate the activity of the target molecule. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities.
Thieno[3,4-b]pyridine: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
4H,7H-Cyclopenta(4,5)thieno(3,2-f)pyrrolo(1,2-a)(1,4)diazepine, 5,6,8,9-tetrahydro-4-(4-methoxyphenyl)- is unique due to its complex fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
137053-01-1 |
---|---|
Molecular Formula |
C20H20N2OS |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
7-(4-methoxyphenyl)-16-thia-2,8-diazatetracyclo[8.6.0.02,6.011,15]hexadeca-1(10),3,5,11(15)-tetraene |
InChI |
InChI=1S/C20H20N2OS/c1-23-14-9-7-13(8-10-14)19-17-5-3-11-22(17)20-16(12-21-19)15-4-2-6-18(15)24-20/h3,5,7-11,19,21H,2,4,6,12H2,1H3 |
InChI Key |
BTXCZNOCDQPAMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=CC=CN3C4=C(CN2)C5=C(S4)CCC5 |
Origin of Product |
United States |
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